molecular formula C9H7FN2O B1344195 4-(4-Fluorophenyl)isoxazol-5-amine CAS No. 914635-91-9

4-(4-Fluorophenyl)isoxazol-5-amine

Cat. No. B1344195
M. Wt: 178.16 g/mol
InChI Key: CQLJZWKEWDVHRN-UHFFFAOYSA-N
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Description

The compound "4-(4-Fluorophenyl)isoxazol-5-amine" is a fluorinated isoxazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group suggests potential for increased stability and bioactivity, making it a compound of interest in the development of new pharmaceuticals.

Synthesis Analysis

The synthesis of fluorinated isoxazole derivatives can be achieved through various methods. One approach involves the one-pot metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes, which can yield 5-trifluoromethylisoxazoles in good to excellent yield on a large scale . Another method includes the Gewald synthesis technique, which is used to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a similar fluorinated aromatic structure . Additionally, reductive heterocyclization processes using Zn0 or Fe0 dust have been employed to synthesize quinoline-4-amines from substituted isoxazoles .

Molecular Structure Analysis

The molecular structure of fluorinated isoxazole derivatives can be characterized using various spectroscopic techniques. For instance, novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were characterized by 1H NMR, MS, and 13C NMR spectroscopy . Similarly, the crystal structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was determined using single crystal X-ray diffraction, and its molecular structure was optimized using density functional theory (DFT) calculations .

Chemical Reactions Analysis

Fluorinated isoxazole derivatives can undergo various chemical reactions. For example, the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with 5-fluoro-4-morpholino- and 4-(4-methylpiperazino)-1,2-phenylenediamines leads to the formation of region-isomeric thiazolo[3,4-a]quinoxalines . Additionally, the synthesis of 3-Methyl-4H-isoxazol-5-one and its subsequent coupling with diazotized substituted amine to form azo dyes demonstrates the reactivity of the isoxazole ring towards azo coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated isoxazole derivatives can be inferred from their synthesis and molecular structure. The use of metal-free conditions for the synthesis of these compounds suggests that they may have good thermal stability . The crystal structure analysis provides insights into the solid-state properties, such as lattice energy and packing, which can influence the compound's solubility and melting point . The antimicrobial activity of some derivatives indicates that the fluorinated isoxazole ring can impart significant biological properties to these compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-(4-Fluorophenyl)isoxazol-5-amine has been studied for its synthesis and antimicrobial properties. Banpurkar, Wazalwar, and Perdih (2018) investigated the synthesis of this compound through green chemistry methods and evaluated its antibacterial and antifungal activities. They found that synthesized compounds, including 4-(4-fluorophenyl)isoxazol-5-amine, were active against the gram-positive bacterium Staphylococcus aureus and exhibited antifungal activity against Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).

Anticancer Properties

Another significant application of 4-(4-Fluorophenyl)isoxazol-5-amine is in anticancer research. Sekhar et al. (2019) synthesized derivatives of this compound and demonstrated their in vitro antitumor activities against breast cancer and normal human cell lines, showing promising results as potential anticancer agents (Sekhar et al., 2019).

Novel Bioactivation Mechanism

In the context of drug development and pharmacology, Bylund et al. (2012) described a novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. They proposed a mechanism involving the initial oxidation of the methyl group, leading to the generation of a stabilized enimine intermediate. This research provides insights into the reactivity and potential toxicity of these compounds (Bylund et al., 2012).

Synthesis of Novel Isoxazole Derivatives

Hamama, Ibrahim, and Zoorob (2017) focused on the synthesis of novel isoxazole derivatives, including 4-(4-Fluorophenyl)isoxazol-5-amine. They evaluated their antitumor activity, comparing them with known cytotoxic agents. This study contributes to the ongoing research in developing new anticancer drugs (Hamama, Ibrahim, & Zoorob, 2017).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is also classified as a combustible solid .

properties

IUPAC Name

4-(4-fluorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLJZWKEWDVHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(ON=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625641
Record name 4-(4-Fluorophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)isoxazol-5-amine

CAS RN

914635-91-9
Record name 4-(4-Fluorophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Alherwi, S Almekhlafi, AH Ahmed… - Journal of Chemical …, 2016 - researchgate.net
This work include design and synthesis of novel nonsteroidal anti-inflammatory (NSAI) derivatives, with potential selectivity cyclooxygenase 2 (COX-2) inhibitors from well-known …
Number of citations: 4 www.researchgate.net

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